molecular formula C16H20ClN3O2 B500366 N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide CAS No. 957498-24-7

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Cat. No.: B500366
CAS No.: 957498-24-7
M. Wt: 321.8g/mol
InChI Key: BJHNVWAHFBTFKT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted methoxyphenyl group and a dimethylpyrazolyl moiety. Its distinct molecular configuration makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with an appropriate acylating agent to form an intermediate amide.

    Pyrazole Formation: The intermediate is then reacted with 3,5-dimethyl-1H-pyrazole under specific conditions to form the final product.

The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
  • N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pentanamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-10-7-11(2)20(19-10)12(3)8-16(21)18-14-9-13(17)5-6-15(14)22-4/h5-7,9,12H,8H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHNVWAHFBTFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CC(=O)NC2=C(C=CC(=C2)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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